N-ethyl-5-fluoropyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-ethyl-5-fluoropyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-2-10-13(11,12)7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBNQAJHOJFOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=CC(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-5-fluoropyridine-3-sulfonamide typically involves the following steps:
N-ethylation of pyridine: Pyridine is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form N-ethylpyridine.
Fluorination: The N-ethylpyridine is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5-position.
Sulfonamide formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the fluorinated N-ethylpyridine with a sulfonamide precursor, such as chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the sulfonamide group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced, particularly at the sulfonamide group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-5-fluoropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-5-fluoropyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or ion channels. The presence of the sulfonamide group is crucial for its binding affinity and specificity, while the fluorine atom can enhance its metabolic stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally related compounds from the provided evidence, which share key motifs such as fluorinated aromatic systems, sulfonamide/carboxamide groups, or heterocyclic frameworks. Below is a detailed analysis:
Structural and Functional Group Comparisons
Core Heterocycle and Fluorine Substitution :
- N-ethyl-5-fluoropyridine-3-sulfonamide contains a pyridine ring, contrasting with furo[2,3-b]pyridine cores in the cited compounds (e.g., –3). Fluorine at the 5-position in pyridine likely enhances electronegativity and metabolic stability, similar to the 4-fluorophenyl groups in and , which improve binding affinity and pharmacokinetics .
Sulfonamide vs. Carboxamide Groups :
- The sulfonamide group in the target compound is a stronger electron-withdrawing moiety compared to carboxamides (e.g., : N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)). Sulfonamides typically exhibit higher acidity (pKa ~10–11) than carboxamides (pKa ~15–17), influencing solubility and target interactions .
Substituent Effects :
- The ethyl group on the sulfonamide nitrogen may reduce steric hindrance compared to bulkier substituents like 2,2,2-trifluoroethyl () or 1-(pyrimidin-2-yl)cyclopropyl (). Smaller alkyl groups (e.g., ethyl) often improve membrane permeability but may reduce target selectivity .
Physicochemical and Pharmacokinetic Properties
Q & A
How can researchers optimize the synthesis of N-ethyl-5-fluoropyridine-3-sulfonamide to improve yield and purity?
Level: Basic
Methodological Answer:
Optimization involves stepwise functionalization, such as introducing the sulfonamide group before fluorination to minimize side reactions. Intermediate purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and monitoring via HPLC (≥95% purity criteria) ensures high yields. Reaction conditions (temperature, catalyst loading) should be systematically varied to identify optimal parameters .
What strategies address challenges in achieving regioselective fluorination during the synthesis of this compound?
Level: Advanced
Methodological Answer:
Regioselectivity can be controlled using directing groups (e.g., sulfonamide) or selective fluorinating agents like DAST (diethylaminosulfur trifluoride). Computational modeling (DFT) predicts reactive sites, while in situ NMR tracks intermediate formation. Comparative studies of fluorinated pyridine derivatives highlight the role of steric and electronic effects .
Which analytical techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR : / NMR to verify substituent positions and purity.
- Mass Spectrometry : High-resolution MS for molecular ion validation.
- HPLC : Retention time comparison against standards.
Cross-referencing spectral data with synthesized analogs ensures accuracy .
How do electronic effects of the sulfonamide group influence the stability of this compound under varying pH conditions?
Level: Advanced
Methodological Answer:
Stability studies in buffered solutions (pH 1–13) with UV-Vis or NMR monitoring reveal degradation kinetics. The electron-withdrawing sulfonamide group increases susceptibility to hydrolysis at alkaline pH. Comparative studies with non-sulfonamide analogs isolate electronic effects .
What methodological approaches are used to assess the biological activity of this compound in enzyme inhibition studies?
Level: Advanced
Methodological Answer:
Enzyme inhibition assays (e.g., IC determination) using fluorogenic substrates or calorimetry (ITC) quantify binding affinity. Structural analogs (e.g., pyrimidine sulfonamides) provide activity benchmarks. Dose-response curves and molecular docking refine mechanistic insights .
How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) when characterizing this compound derivatives?
Level: Advanced
Methodological Answer:
Contradictions arise from dynamic effects (e.g., rotamers) or impurities. Use 2D NMR (COSY, NOESY) to assign coupling patterns. Temperature-dependent NMR or computational simulations (DFT) clarify conformational equilibria. Cross-validation with X-ray crystallography resolves ambiguities .
What are the best practices for isolating and purifying this compound from complex reaction mixtures?
Level: Basic
Methodological Answer:
Employ solvent extraction (e.g., DCM/water) to remove polar byproducts, followed by gradient elution chromatography. Recrystallization in ethanol/water mixtures enhances purity. TLC and HPLC track separation efficiency. Scalable methods like centrifugal partition chromatography are ideal for large batches .
How can mechanistic studies elucidate the reaction pathways involved in the sulfonylation of 5-fluoropyridine derivatives?
Level: Advanced
Methodological Answer:
Isotope labeling (/) traces sulfonylation steps. Kinetic profiling (e.g., variable-temperature NMR) identifies rate-determining steps. Intermediate trapping (e.g., using DMAP) and ab initio calculations map energy barriers and transition states .
What methodologies are employed to evaluate the environmental impact and biodegradation pathways of this compound?
Level: Advanced
Methodological Answer:
Environmental fate studies use LC-MS/MS to detect degradation products in soil/water systems. Microbial consortia assays under aerobic/anaerobic conditions identify biodegradation pathways. Ecotoxicity screening (e.g., Daphnia magna tests) assesses ecological risks .
How can computational modeling predict the reactivity and interaction sites of this compound in drug design?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model protein-ligand interactions (e.g., with kinase targets). QSAR models correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
